4-bromo-N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
Overview
Description
4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-ethoxy-2-hydroxybenzaldehyde in a suitable solvent like methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.
Scientific Research Applications
4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
4-bromo-N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazones such as:
4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar structure but with a chlorine atom instead of an ethoxy group.
4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound contains two chlorine atoms, which may alter its chemical and biological properties.
4-bromo-N’-[(4-methoxybenzylidene)benzohydrazide]: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications .
Properties
IUPAC Name |
4-bromo-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-14-5-3-4-12(15(14)20)10-18-19-16(21)11-6-8-13(17)9-7-11/h3-10,20H,2H2,1H3,(H,19,21)/b18-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSKAICLNGSUEE-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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